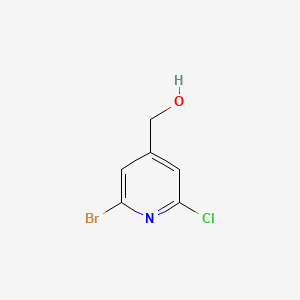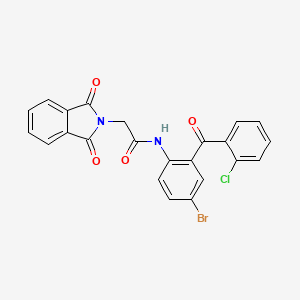
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and a phthalimide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-bromo-2-chlorobenzoyl chloride with an appropriate amine to form the benzoyl intermediate.
Coupling with Phthalimide: The benzoyl intermediate is then coupled with phthalimide under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.
化学反応の分析
Types of Reactions
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, or organometallic reagents.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions may produce alcohols or amines.
科学的研究の応用
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
N-(4-Bromo-2-(2-chlorobenzoyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: shares similarities with other phthalimide derivatives, such as thalidomide and lenalidomide.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H14BrClN2O4 |
|---|---|
分子量 |
497.7 g/mol |
IUPAC名 |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C23H14BrClN2O4/c24-13-9-10-19(17(11-13)21(29)16-7-3-4-8-18(16)25)26-20(28)12-27-22(30)14-5-1-2-6-15(14)23(27)31/h1-11H,12H2,(H,26,28) |
InChIキー |
GDGMOSHJRJZVTH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


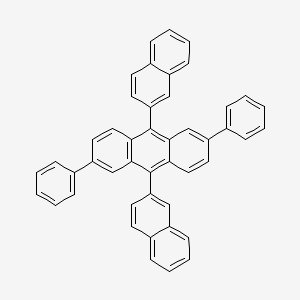
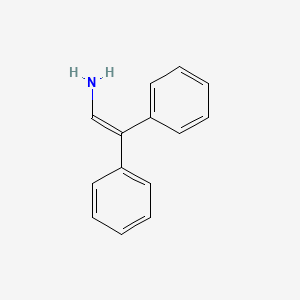
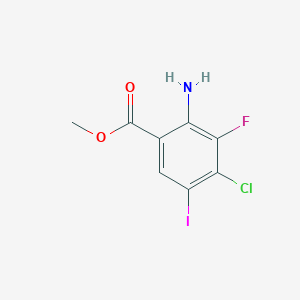

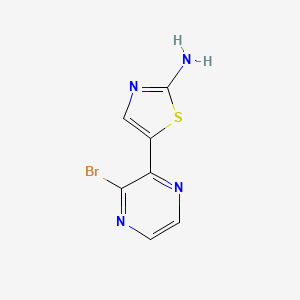
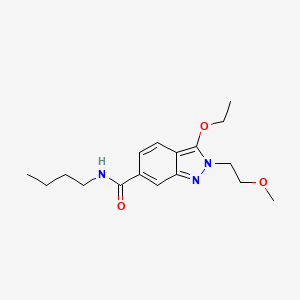
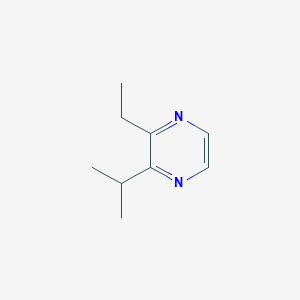
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)

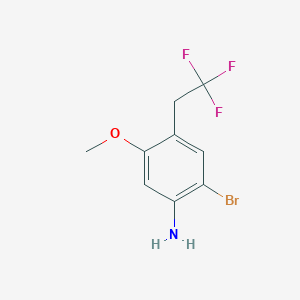
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)
